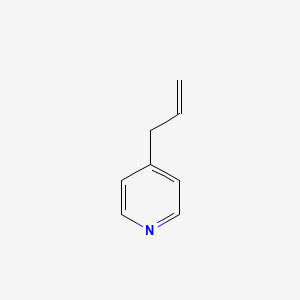
Pyridine, 4-(2-propenyl)
Descripción general
Descripción
Pyridine, 4-(2-propenyl) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a 2-propenyl group attached to the fourth carbon of the pyridine ring. Pyridine derivatives are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-propenyl) can be achieved through several methods. . This method provides a straightforward route to pyridine derivatives under mild conditions.
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the vapor-phase catalytic reactions of ammonia and acetylene can be used to produce pyridine and its derivatives . These methods are scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-(2-propenyl) undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert pyridine derivatives into dihydropyridines or piperidines.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogenation using metal catalysts like palladium or nickel.
Substitution: Nucleophilic reagents such as organolithium or Grignard reagents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines or piperidines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-propenyl) has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-propenyl) involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . The 2-propenyl group can undergo further chemical modifications, enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
Pyridine: The parent compound, known for its aromaticity and basicity.
Dihydropyridine: A reduced form of pyridine with significant pharmaceutical applications.
Piperidine: A fully saturated derivative of pyridine, widely used in medicinal chemistry.
Uniqueness: Pyridine, 4-(2-propenyl) is unique due to the presence of the 2-propenyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This structural feature allows for specific interactions and modifications, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
4-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2,4-7H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQZQNBKUGAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486966 | |
| Record name | PYRIDINE, 4-(2-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80880-49-5 | |
| Record name | PYRIDINE, 4-(2-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B3358460.png)
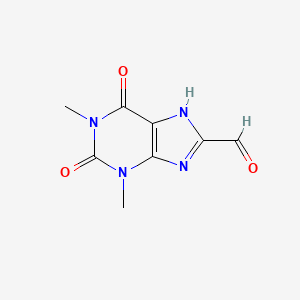
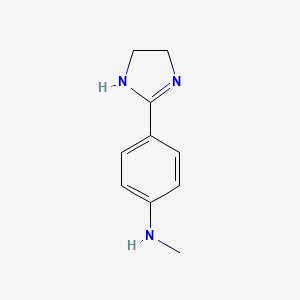

![9H-Pyrido[3,4-b]indole-1-carbonitrile](/img/structure/B3358470.png)
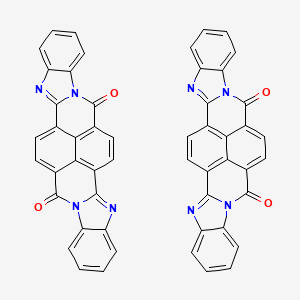
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B3358475.png)
![5,6-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B3358482.png)

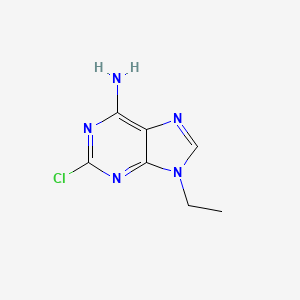
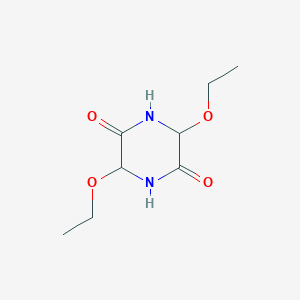
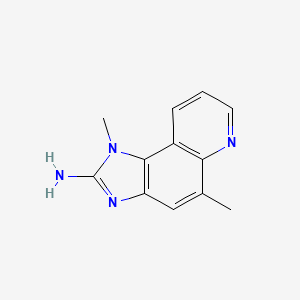
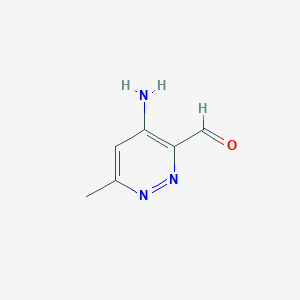
![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)
